molecular formula C12H12F3N3O2 B6506329 3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1351622-59-7

3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6506329
CAS No.: 1351622-59-7
M. Wt: 287.24 g/mol
InChI Key: AAPZREOMDAVFCZ-UHFFFAOYSA-N
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Description

3-(5-Oxopyrrolidin-3-yl)-1-[2-(Trifluoromethyl)phenyl]urea is a urea derivative featuring a 5-oxopyrrolidin-3-yl group and a 2-(trifluoromethyl)phenyl moiety. This compound’s structure combines a polar pyrrolidinone ring (enhancing solubility) with a lipophilic trifluoromethylphenyl group (improving membrane permeability), making it a candidate for drug development.

Properties

IUPAC Name

1-(5-oxopyrrolidin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c13-12(14,15)8-3-1-2-4-9(8)18-11(20)17-7-5-10(19)16-6-7/h1-4,7H,5-6H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZREOMDAVFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(5-oxopyrrolidin-3-yl)amine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares critical features with urea derivatives synthesized in and , such as:

  • Core urea scaffold : Common to all analogs.
  • Aryl substituents : The 2-(trifluoromethyl)phenyl group is present in compounds like 11j () and 8j (), though these analogs incorporate additional thiazol-piperazine or chloromethylthiazol moieties absent in the target compound.
  • Pyrrolidinone vs. thiazol-piperazine: The 5-oxopyrrolidin-3-yl group in the target compound differs from the thiazol-piperazine systems in –3, which may influence solubility and target binding.
Table 1: Comparative Data for Selected Urea Analogs
Compound ID Substituent 1 Substituent 2 (Aryl Group) Yield (%) Molecular Weight (ESI-MS [M+H]+)
Target Compound 5-Oxopyrrolidin-3-yl 2-(Trifluoromethyl)phenyl N/A ~318 (estimated)
11j () Thiazol-piperazine-hydrazinyl 2-(Trifluoromethyl)phenyl 88.1 534.1
8j () Chloromethylthiazol 2-(Trifluoromethyl)phenyl 52.7 412.1
11d () Thiazol-piperazine-hydrazinyl 4-(Trifluoromethyl)phenyl 85.3 534.1
11k () Thiazol-piperazine-hydrazinyl 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2
Key Observations:

Yield: The target compound’s synthetic yield cannot be directly inferred, but analogs with trifluoromethylphenyl groups (e.g., 11j, 8j) show yields ranging from 52.7% to 88.1%, suggesting moderate to high synthetic feasibility .

Substituent Position : The ortho-substituted trifluoromethyl group in 11j and 8j may confer steric effects distinct from para-substituted analogs like 11d , impacting receptor interactions .

Functional Group Impact on Properties

  • Trifluoromethylphenyl Group : Enhances metabolic stability and lipophilicity. The ortho-substitution in the target compound and 11j /8j may reduce rotational freedom compared to para-substituted analogs, affecting binding kinetics .
  • Pyrrolidinone vs. Thiazol-Piperazine: The pyrrolidinone’s polarity could increase aqueous solubility relative to thiazol-piperazine systems, which are bulkier and more rigid .

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